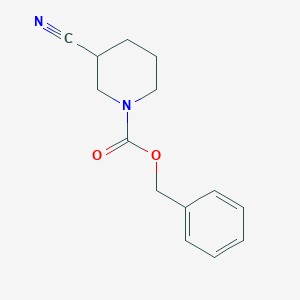
6-Oxo-1-propylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
6-Oxo-1-propylpiperidine-3-carboxylic acid (OPC) is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological effects. OPC is a derivative of piperidine and is commonly used as a precursor for the synthesis of other compounds. The purpose of
Applications De Recherche Scientifique
Bone Health and Osteoporosis Treatment
A study by Hutchinson et al. (2003) identified a compound related to 6-Oxo-1-propylpiperidine-3-carboxylic acid as a potent antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover. This compound was chosen for clinical development, indicating its potential use in preventing and treating osteoporosis.
Material Science and Biochemistry
Toniolo et al. (1998) in their study highlighted the application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, as a beta-turn and 310/alpha-helix inducer in peptides. It is also useful as an electron spin resonance probe and fluorescence quencher, indicating its utility in material science and biochemistry (Toniolo et al., 1998).
Antibacterial Agents
Research by Matsumoto et al. (1984) and Egawa et al. (1984) demonstrated the synthesis and antibacterial activity of 1,4-dihydro-4-oxopyridinecarboxylic acid derivatives, suggesting their potential as antibacterial agents. These studies indicate the use of compounds similar to 6-Oxo-1-propylpiperidine-3-carboxylic acid in developing new antibiotics.
Synthesis of Spin-Labeled Compounds
Yushkova et al. (2013) reported on the synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), using related compounds. This highlights the use of such compounds in creating spin-labeled derivatives for applications in magnetic resonance imaging (MRI) and other biomedical studies (Yushkova et al., 2013).
Green Organic Synthesis
Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, demonstrating their utility as new building blocks in green organic synthesis. This includes compounds like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid for synthesizing various chemicals (Aurich et al., 2012).
Propriétés
IUPAC Name |
6-oxo-1-propylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXIDYRIXNBPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660746 | |
| Record name | 6-Oxo-1-propylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-propylpiperidine-3-carboxylic acid | |
CAS RN |
915924-93-5 | |
| Record name | 6-Oxo-1-propylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)








